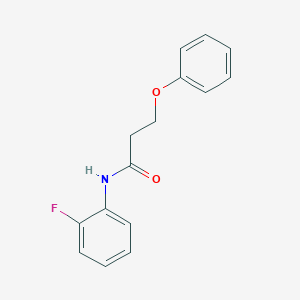

N-(2-fluorophenyl)-3-phenoxypropanamide

Overview

Description

"N-(2-fluorophenyl)-3-phenoxypropanamide" is a compound of interest due to its structure and potential applications in various fields. The interest in fluorinated compounds has grown due to their unique properties, such as high stability and distinct biological activities.

Synthesis Analysis

The synthesis of fluorinated phenoxypropanamide derivatives often begins with commercially available difluoronitrobenzene as a starting material, followed by a series of reactions to introduce the desired functional groups. High yields and purity indicate a lack of side reactions and by-products (Loganathan Velupillai et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including quantum mechanical, spectroscopic, and molecular docking studies, helps characterize the compound's geometry, vibrational wave numbers, and electronic properties. The HOMO-LUMO band gap energy reveals charge transfer within the molecule, indicating its stability and reactivity (B. Chandralekha et al., 2019).

Chemical Reactions and Properties

The presence of the fluorophenyl group significantly affects the compound's chemical reactivity and interactions. For instance, the halogen's position in the benzene ring can induce variations in peptide bond stability, affecting the compound's overall chemical behavior (R. Moreno-Fuquen et al., 2022).

Physical Properties Analysis

Polyamides derived from fluorophenyl groups exhibit good solubility in organic solvents and high thermal stability, making them of interest for materials science applications. Their inherent viscosities, molecular weights, and thermal behavior under different conditions are crucial for understanding their physical properties (P. K. Gutch et al., 2003).

Chemical Properties Analysis

The introduction of fluorine atoms into the phenoxypropanamide structure influences its chemical properties, such as reactivity and bonding characteristics. These fluorinated compounds often exhibit unique chemical behaviors, such as increased stability and altered interaction with biological targets, which can be leveraged in drug design and other applications (T. Koivula et al., 2005).

Scientific Research Applications

Selective Inhibitors Development

N-(2-fluorophenyl)-3-phenoxypropanamide and its analogs have been explored for their potential as selective inhibitors in various biochemical pathways. For instance, the discovery of specific kinase inhibitors highlights the importance of structural analogs in developing treatments for cancers dependent on the Met kinase superfamily, showcasing the compound's potential role in targeted cancer therapy (Gretchen M. Schroeder et al., 2009).

Antibacterial and Antifungal Agents

Research has demonstrated the efficacy of N-(2-fluorophenyl)-3-phenoxypropanamide derivatives as antibacterial and antifungal agents. A study on novel phenoxypropanamide derivatives revealed good antibacterial and antifungal activity, highlighting the chemical's potential in developing new antimicrobial treatments (Loganathan Velupillai et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-fluorophenyl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-13-8-4-5-9-14(13)17-15(18)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJHSOWTAPKMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352396 | |

| Record name | N-(2-fluorophenyl)-3-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670882 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-fluorophenyl)-3-phenoxypropanamide | |

CAS RN |

304888-73-1 | |

| Record name | N-(2-fluorophenyl)-3-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)